4-Benzyloxy-3-chloronitrobenzene chemical properties
4-Benzyloxy-3-chloronitrobenzene chemical properties
An In-depth Technical Guide to 4-Benzyloxy-3-chloronitrobenzene: Properties, Synthesis, and Applications in Chemical Research
Abstract
4-Benzyloxy-3-chloronitrobenzene is a substituted aromatic compound of significant interest in the field of organic synthesis. Characterized by a benzene ring functionalized with benzyloxy, chloro, and nitro groups, this molecule serves as a versatile intermediate in the construction of more complex chemical entities, particularly within the pharmaceutical and materials science sectors. Its strategic combination of functional groups allows for a range of chemical transformations, most notably the reduction of the nitro group to an amine, which opens pathways to a diverse array of bioactive molecules and chemical scaffolds. This guide provides a comprehensive overview of its chemical and physical properties, details validated synthetic methodologies and the mechanistic principles behind them, explores its key chemical reactions, and discusses its applications in research and drug development. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.
Compound Identification and Structure
4-Benzyloxy-3-chloronitrobenzene is an organic compound whose structure is key to its reactivity and utility. The electron-withdrawing nature of the nitro and chloro groups, combined with the electron-donating potential of the benzyloxy ether linkage, creates a unique electronic profile that dictates its chemical behavior.
Table 1: Compound Identifiers for 4-Benzyloxy-3-chloronitrobenzene
| Identifier | Value |
|---|---|
| IUPAC Name | 1-(Benzyloxy)-2-chloro-4-nitrobenzene[1] |
| Synonyms | 4-Benzyloxy-3-chloronitrobenzene, 2-chloro-4-nitro-1-phenylmethoxybenzene[1] |
| CAS Number | 50508-54-8[1][2][3] |
| Molecular Formula | C₁₃H₁₀ClNO₃[1][2] |
| Molecular Weight | 263.68 g/mol [1][2][4] |
// Benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
// Substituent nodes O_benzyloxy [label="O", fontcolor="#EA4335"]; CH2 [label="CH₂"]; C_benzyl_ring [label="", shape=point, width=0]; // Phenyl group attachment point Cl [label="Cl", fontcolor="#34A853"]; N [label="N", fontcolor="#4285F4"]; O1_nitro [label="O", fontcolor="#EA4335"]; O2_nitro [label="O⁻", fontcolor="#EA4335"]; plus [label="+", pos="1.4,1.1!", fontcolor="#4285F4"];
// Benzene ring edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent edges C1 -- O_benzyloxy; O_benzyloxy -- CH2; CH2 -- C_benzyl_ring; C2 -- Cl; C4 -- N; N -- O1_nitro [style=double]; N -- O2_nitro;
// Phenyl group (represented as a node for simplicity) benzyl_ring [label="Ph", pos="3.5,0.2!", shape=circle, style=dashed]; C_benzyl_ring -- benzyl_ring [style=invis];
// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; O_benzyloxy [pos="0,2!"]; CH2 [pos="1.2,2!"]; C_benzyl_ring [pos="2.2,2!"]; Cl [pos="-1.74,1!"]; N [pos="0,-2!"]; O1_nitro [pos="-0.8,-2.5!"]; O2_nitro [pos="0.8,-2.5!"];
}
Caption: Chemical structure of 4-Benzyloxy-3-chloronitrobenzene.Physicochemical and Spectroscopic Properties
The physical properties of 4-Benzyloxy-3-chloronitrobenzene are consistent with a substituted aromatic nitro compound of its molecular weight. It is a solid at room temperature with a relatively high melting point and low solubility in water.
Table 2: Physicochemical Properties of 4-Benzyloxy-3-chloronitrobenzene
| Property | Value | Source |
|---|---|---|
| Physical State | Solid, Crystalline Powder | [5][6] |
| Appearance | Light yellow | [5] |
| Melting Point | 115-119 °C | [3][4] |
| Boiling Point | 403.2 °C at 760 mmHg | [4] |
| Density | 1.332 g/cm³ | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents like acetone, ether, and hot ethanol. | [4][6] |
| Flash Point | 197.6 °C |[4] |
Spectroscopic Profile
While specific spectral data requires experimental acquisition, the expected spectroscopic characteristics can be inferred from the molecule's structure:
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons on both the main benzene ring and the benzyl group, as well as a characteristic singlet for the methylene (-CH₂-) protons of the benzyloxy group. The aromatic region would be complex due to the substitution pattern.
-
¹³C NMR: The spectrum would display 13 unique carbon signals, corresponding to each carbon atom in the asymmetric molecule. Key signals would include those for the carbon atoms attached to the oxygen, chlorine, and nitro groups.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be visible for the N-O stretching of the nitro group (typically strong bands around 1520 cm⁻¹ and 1340 cm⁻¹), C-O-C stretching of the ether linkage, C-Cl stretching, and C=C stretching of the aromatic rings.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 263, with a characteristic M+2 peak at m/z 265 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope. Fragmentation patterns would likely include the loss of the benzyl group and the nitro group.
Synthesis and Mechanistic Considerations
The most common and efficient synthesis of 4-Benzyloxy-3-chloronitrobenzene is achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is favored due to the high activation of the benzene ring by the strongly electron-withdrawing nitro group.
Primary Synthetic Route: Nucleophilic Aromatic Substitution (SₙAr)
This synthesis involves the displacement of a fluoride ion from 3-chloro-4-fluoronitrobenzene by the benzyl alcoholate anion.[7]
Causality Behind Experimental Choice: The choice of 3-chloro-4-fluoronitrobenzene as a starting material is deliberate. The nitro group, being para to the fluorine atom, strongly activates the ring towards nucleophilic attack by stabilizing the negative charge in the intermediate Meisenheimer complex. Fluorine is an excellent leaving group in SₙAr reactions because its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic, despite the C-F bond being strong.
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// Edges start1 -> reaction; start2 -> reaction; reagent -> reaction; reaction -> workup; workup -> purification; purification -> product; }
Caption: General workflow for the SₙAr synthesis of the title compound.Detailed Experimental Protocol (Illustrative)
-
Preparation: To a solution of benzyl alcohol (1.1 equivalents) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a base such as potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 20-30 minutes to form the potassium benzylate nucleophile.
-
Reaction: Add 3-chloro-4-fluoronitrobenzene (1.0 equivalent) to the mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts and residual DMF.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield pure 4-Benzyloxy-3-chloronitrobenzene.
Chemical Reactivity and Synthetic Utility
The primary value of 4-Benzyloxy-3-chloronitrobenzene lies in its potential for further chemical transformation, making it a valuable building block for more complex molecules.
Reduction of the Nitro Group
The most significant reaction of this compound is the reduction of the nitro group to a primary amine, yielding 4-benzyloxy-3-chloroaniline . This transformation is a cornerstone of its utility in drug development, as anilines are precursors to a vast number of heterocyclic and functionalized structures.
Causality Behind Reagent Choice:
-
Tin(II) Chloride (SnCl₂/HCl): A classic and reliable method that works well for many nitroarenes. It is effective but produces tin waste that requires careful disposal.
-
Iron/Acetic Acid (Fe/CH₃COOH) or Fe/HCl: A cost-effective and common industrial method (Bechamp reduction).[8] It is generally high-yielding and environmentally safer than other metal-acid systems.
-
Catalytic Hydrogenation (H₂/Pd-C): This is a very clean method, producing only water as a byproduct. However, care must be taken, as the benzyl C-O bond can sometimes be cleaved under harsh hydrogenation conditions (hydrogenolysis).
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// Edges start -> product [label="[H]\n(e.g., Fe/HCl, SnCl₂, H₂/Pd-C)"]; product -> next_step [style=dashed, color="#5F6368"]; }
Caption: Key reductive transformation of 4-Benzyloxy-3-chloronitrobenzene.Detailed Experimental Protocol: Nitro Group Reduction (Illustrative)
-
Setup: Suspend 4-Benzyloxy-3-chloronitrobenzene (1.0 equivalent) in ethanol in a round-bottom flask.
-
Reagent Addition: Add concentrated hydrochloric acid, followed by portion-wise addition of tin(II) chloride dihydrate (3-4 equivalents) while stirring. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Neutralization: Cool the reaction mixture and carefully neutralize by adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (~8-9). A precipitate of tin salts will form.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude 4-benzyloxy-3-chloroaniline can be purified by column chromatography or recrystallization.
Applications in Research and Drug Development
4-Benzyloxy-3-chloronitrobenzene is not typically an end-product but rather a critical intermediate. Its derivatives, particularly the corresponding aniline, are scaffolds for a variety of targets.
-
Pharmaceutical Scaffolds: The resulting 4-benzyloxy-3-chloroaniline is a valuable precursor in medicinal chemistry.[9] The aniline moiety can be readily acylated, alkylated, or used in cyclization reactions to form heterocycles, which are prevalent in drug molecules.
-
Bioactive Pharmacophores: The benzyloxy group itself is a recognized pharmacophore in various drug classes. For instance, benzyloxy chalcone motifs have been investigated as potent and selective monoamine oxidase B (MAO-B) inhibitors for neurodegenerative diseases.[10] The presence of this group in the intermediate allows for its incorporation into final drug candidates.
-
Dye and Material Synthesis: Derivatives of chloronitrobenzenes are widely used as intermediates in the synthesis of dyes, pigments, and rubber chemicals.[6][11][12] While specific applications for this particular molecule are less documented, its structural motifs are relevant to these fields.
Safety, Handling, and Storage
As with all nitroaromatic compounds, 4-Benzyloxy-3-chloronitrobenzene must be handled with appropriate care. While a specific safety data sheet (SDS) should always be consulted, the following guidelines are based on structurally related chemicals.[5][13][14][15]
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
-
Conclusion
4-Benzyloxy-3-chloronitrobenzene is a strategically designed chemical intermediate whose value is realized through its subsequent chemical transformations. Its synthesis via nucleophilic aromatic substitution is efficient and well-understood. The compound's true utility is unlocked through the reduction of its nitro group, providing access to the versatile 4-benzyloxy-3-chloroaniline intermediate. This pathway makes it a significant building block for researchers in organic synthesis and medicinal chemistry, enabling the construction of novel and complex molecules for a wide range of scientific applications. Proper handling and adherence to safety protocols are essential when working with this and related nitroaromatic compounds.
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Quora. Which one has the highest nucleophilic substitution reactivity trend, 4-nitrochlorobenzene or methyl chlorobenzenes?. [Link]
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NCBI Bookshelf. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. [Link]
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NCBI Bookshelf. Exposure Data - Some nitrobenzenes and other industrial chemicals. [Link]
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Wikipedia. 3-Nitrochlorobenzene. [Link]
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National Institutes of Health (NIH). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. [Link]
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MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]
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